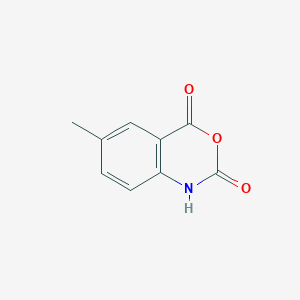

2-(Phenylmethoxy)-4-pyrimidinamine

描述

This would involve identifying the compound’s chemical formula, molecular weight, and structure. The compound’s class or family, as well as its role or use in industry or research, would also be described.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the synthesized compound would also be reported.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity. What types of chemical reactions does it undergo? What are the products of these reactions?Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be studied.科学研究应用

Overview

Research indicates that 2-(Phenylmethoxy)-4-pyrimidinamine can be utilized to create densely substituted pyrimidine and pyrrolo-pyrimidine derivatives. These compounds have been synthesized through reactions involving nitroenamines and glyoxylate, along with substituted anilines. The resulting compounds were then involved in a ring closure to form the title compounds, showcasing good yields, mild reaction conditions, and cost-effective reagents. Notably, an unexpected ring cleavage and phenyl group migration were observed during the deprotection process of a hexahydropyrimidine derivative, indicating unique chemical behavior and potential for further study (Vincze et al., 2015).

Antiviral Activity of Pyrimidine Derivatives

Overview

2,4-Diamino-6-hydroxypyrimidines, when substituted with various groups, were converted into phosphonic acids, which, upon further processing, yielded 2,4-diamino-5-bromo- and -5-chloro-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. While these compounds showed limited activity against DNA viruses, certain derivatives exhibited notable inhibitory effects on retrovirus replication in cell culture. For instance, the 5-methyl derivative demonstrated significant inhibition against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, albeit also displaying cytostatic properties to cell cultures. This highlights the potential of these compounds in antiviral therapies, especially against retroviruses (Hocková et al., 2003).

Aldose Reductase Inhibition and Antioxidant Activity

Overview

Research into 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their potential as aldose reductase inhibitors, with particular derivatives exhibiting activity in the micromolar/submicromolar range. The presence of hydroxy groups and the length of the side chain significantly affected inhibitory potency. These compounds also demonstrated substantial antioxidant properties, especially the catechol derivatives. Theoretical docking simulations into the aldose reductase crystal structure were consistent with the observed structure-activity relationships, indicating a well-understood interaction mechanism and potential for therapeutic applications (La Motta et al., 2007).

Polyimide Synthesis and Properties

Overview

Various studies have explored the synthesis of polyimides derived from pyridine-containing aromatic diamine monomers, focusing on their thermal, mechanical, optical, and dielectric properties. These polymers, often synthesized via a two-step thermal or chemical imidization method, have shown exceptional solubility in polar solvents, high glass transition temperatures, excellent thermal stability, and notable mechanical strength. The incorporation of pyridine and other units into the polyimide structure has been found to significantly influence solubility, optical transparency, dielectric properties, and thermal behavior, demonstrating the versatility and potential of these materials in various high-performance applications (Ma et al., 2010), (Yao et al., 2017), (Wang et al., 2007).

安全和危害

This would involve looking at the compound’s toxicity and any risks it poses to human health or the environment. Safety data sheets would be consulted.

未来方向

This would involve discussing potential future research directions. Are there unanswered questions about the compound? Could it have new or improved applications?

Please note that this is a general guide and the specific details would depend on the compound . If you have a different compound you’d like information on, feel free to ask!

属性

IUPAC Name |

2-phenylmethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTMBHWSPFMLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308875 | |

| Record name | 2-(Phenylmethoxy)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylmethoxy)-4-pyrimidinamine | |

CAS RN |

60722-67-0 | |

| Record name | 60722-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Phenylmethoxy)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylmethoxy)-4-pyridinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)

![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)

![4-[Acetyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B1362453.png)